
3-Ethyl-4-phenylpyrrolidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-phenylpyrrolidinehydrochloride is a chemical compound belonging to the pyrrolidine class of compounds Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities and structural versatility
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-phenylpyrrolidinehydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Introduction of Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through various alkylation and arylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-phenylpyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-phenylpyrrolidinehydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-phenylpyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with G-protein-coupled receptors or ion channels, altering cellular signaling pathways and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
4-Phenylpyrrolidine: Similar structure but lacks the ethyl group.
3-Ethylpyrrolidine: Similar structure but lacks the phenyl group.
Uniqueness
3-Ethyl-4-phenylpyrrolidinehydrochloride is unique due to the presence of both ethyl and phenyl groups on the pyrrolidine ringThe dual substitution allows for greater structural diversity and the possibility of interacting with a wider range of biological targets .
Eigenschaften
Molekularformel |
C12H18ClN |
|---|---|
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
3-ethyl-4-phenylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-2-10-8-13-9-12(10)11-6-4-3-5-7-11;/h3-7,10,12-13H,2,8-9H2,1H3;1H |
InChI-Schlüssel |
CWPLVJRFMSQYMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CNCC1C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


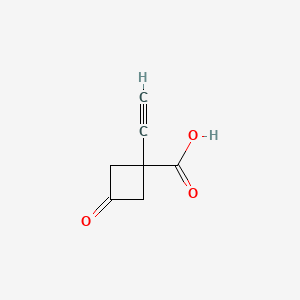




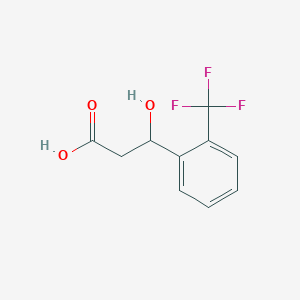
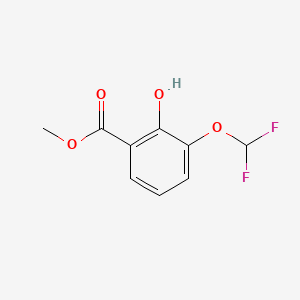
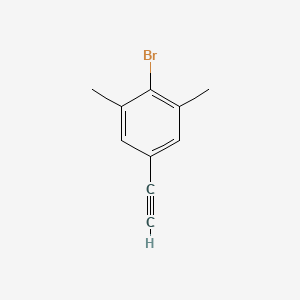
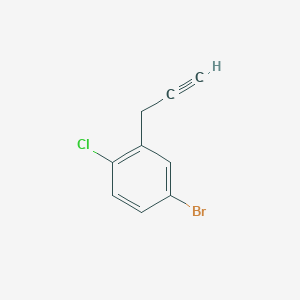
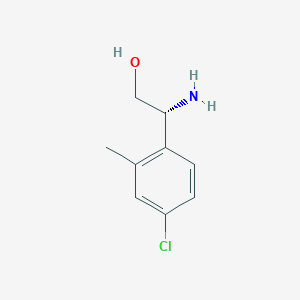

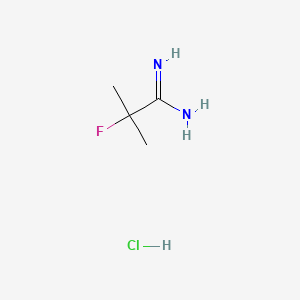
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)

